molecular formula C7H6F3N B029031 4-(Trifluoromethyl)aniline CAS No. 455-14-1

4-(Trifluoromethyl)aniline

Cat. No. B029031
Key on ui cas rn: 455-14-1
M. Wt: 161.12 g/mol
InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
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Patent
US04845258

Procedure details

A mixture of 400 mg (1.4 mmol) of 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one, 572 mg (4.2 mmol) of ethyl glycinate hydrochloride, 298 mg (3.6 mmol) of sodium bicarbonate, and 10 mL of 95% ethanol was heated to reflux for 6 hours, allowed to cool to room temperature, and poured into 25 mL of water. The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane. The organic layers were combined and extracted with six 5 mL portions of 1N HCl. Combination of the aqueous layers and treatment with solid sodium bicarbonate until neutral to pH paper gave a cloudy mixture that was extracted with three 10 mL portions of dichloromethane. The organic layers were combined, dried (MgSO4), and stripped to give a residue which was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane), affording 160 mg (73% yield) of 4-trifluoromethylaniline.
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](CC)(CC)O[C:5]1([C:12]([F:15])([F:14])[F:13])[CH:10]=[CH:9][C:8](=O)[CH:7]=[CH:6]1)C.Cl.[NH2:21]CC(OCC)=O.C(=O)(O)[O-].[Na+].C(O)C>O>[F:13][C:12]([F:15])([F:14])[C:5]1[CH:10]=[CH:9][C:8]([NH2:21])=[CH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
400 mg
Type
reactant
Smiles
C(C)[Si](OC1(C=CC(C=C1)=O)C(F)(F)F)(CC)CC
Name
Quantity
572 mg
Type
reactant
Smiles
Cl.NCC(=O)OCC
Name
Quantity
298 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with six 5 mL portions of 1N HCl
CUSTOM
Type
CUSTOM
Details
gave a cloudy mixture that
EXTRACTION
Type
EXTRACTION
Details
was extracted with three 10 mL portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by PTLC (one 2 mm silica gel plate eluted with dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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